molecular formula C20H28Sn B1582524 Stannane, dibutyldiphenyl- CAS No. 6452-61-5

Stannane, dibutyldiphenyl-

Cat. No.: B1582524
CAS No.: 6452-61-5
M. Wt: 387.1 g/mol
InChI Key: DTYWIPLKZHQUMW-UHFFFAOYSA-N
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Description

Stannane, dibutyldiphenyl- is an organotin compound with the molecular formula C20H28Sn. It is a member of the organotin family, which consists of tin atoms bonded to organic groups. Organotin compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. Stannane, dibutyldiphenyl- is particularly notable for its stability and unique chemical properties.

Mechanism of Action

Organotin compounds are organometallic compounds containing tin – carbon bonds . Addition takes place via an S E ’ mechanism involving concerted dissociation of tin and C-C bond formation at the γ position .

Safety and Hazards

DIBUTYLDIPHENYLSTANNANE is toxic if swallowed and fatal if inhaled. It causes severe skin burns and eye damage. It may cause an allergic skin reaction and is suspected of causing genetic defects. It may damage fertility or the unborn child and is very toxic to aquatic life with long-lasting effects .

Future Directions

The detailed characterization of stannane should help correctly identify it in EUV lithographic processes and develop approaches in the future to mitigate its decomposition and redeposition on the collector mirrors or vacuum chamber walls . The observed relationship between gear rotation and substituents on the tin can aid in the molecular design of functional molecular bevel gears .

Biochemical Analysis

Biochemical Properties

Stannane, dibutyldiphenyl- plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to form complexes with -OH containing compounds and other reactants, facilitating catalytic processes . The interaction of stannane, dibutyldiphenyl- with biomolecules often involves coordination with tin, which can lead to enzyme inhibition or activation, depending on the specific biochemical context.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of stannane, dibutyldiphenyl- can change over time due to its stability and degradation properties. Studies have shown that this compound remains stable under certain conditions, but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to stannane, dibutyldiphenyl- can result in cumulative effects on cellular function, which may be observed in both in vitro and in vivo studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of stannane, dibutyldiphenyl- typically involves the reaction of dibutyltin dichloride with phenylmagnesium bromide. The reaction proceeds as follows: [ \text{Bu}_2\text{SnCl}_2 + 2 \text{PhMgBr} \rightarrow \text{Bu}_2\text{SnPh}_2 + 2 \text{MgBrCl} ] This reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent the oxidation of the organotin compound. The reaction mixture is typically refluxed in anhydrous ether or tetrahydrofuran (THF) to ensure complete conversion.

Industrial Production Methods: Industrial production of stannane, dibutyldiphenyl- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: Stannane, dibutyldiphenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form dibutyldiphenyltin oxide.

    Reduction: Reduction reactions can convert it to lower oxidation state tin compounds.

    Substitution: It can undergo nucleophilic substitution reactions where the phenyl or butyl groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like halides, alkoxides, and thiolates are employed in substitution reactions.

Major Products:

    Oxidation: Dibutyldiphenyltin oxide.

    Reduction: Lower oxidation state tin compounds.

    Substitution: Various substituted organotin compounds depending on the nucleophile used.

Scientific Research Applications

Stannane, dibutyldiphenyl- has numerous applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.

    Biology: Organotin compounds, including stannane, dibutyldiphenyl-, are studied for their biological activity and potential use as antimicrobial agents.

    Medicine: Research is ongoing into the potential use of organotin compounds in cancer therapy due to their cytotoxic properties.

    Industry: It is used as a catalyst in various industrial processes, including the production of polymers and silicones.

Comparison with Similar Compounds

    Tributyltin hydride: Another organotin compound used in radical reactions.

    Triphenyltin chloride: Used as a fungicide and in organic synthesis.

    Dibutyltin dichloride: A precursor in the synthesis of other organotin compounds.

Uniqueness: Stannane, dibutyldiphenyl- is unique due to its stability and versatility in chemical reactions. Unlike some other organotin compounds, it is relatively non-toxic and can be used in a wider range of applications without significant safety concerns.

Properties

IUPAC Name

dibutyl(diphenyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H5.2C4H9.Sn/c2*1-2-4-6-5-3-1;2*1-3-4-2;/h2*1-5H;2*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTYWIPLKZHQUMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6064371
Record name Stannane, dibutyldiphenyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6452-61-5
Record name Dibutyldiphenylstannane
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Dibutyldiphenylstannane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Stannane, dibutyldiphenyl-
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Record name Stannane, dibutyldiphenyl-
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Record name Dibutyldiphenylstannane
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Record name DIBUTYLDIPHENYLSTANNANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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